molecular formula C8H16ClNO2S B13017108 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride

7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride

Cat. No.: B13017108
M. Wt: 225.74 g/mol
InChI Key: GVMVXMIQYGPOFI-UHFFFAOYSA-N
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Description

7lambda6-Thia-2-azaspiro[45]decane 7,7-dioxide;hydrochloride is a chemical compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include a thia-azaspiro compound and suitable reagents for oxidation and hydrochloride formation.

    Reaction Conditions: The reaction conditions often involve controlled temperatures and the use of specific catalysts to facilitate the formation of the spirocyclic structure.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often through the use of advanced catalytic systems and continuous flow reactors.

Chemical Reactions Analysis

7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can undergo further oxidation reactions, leading to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the dioxide moiety back to a sulfide, altering the compound’s properties.

    Substitution: The presence of the nitrogen and sulfur atoms allows for substitution reactions, where different functional groups can be introduced.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure selectivity and yield.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but can include a variety of functionalized spirocyclic compounds.

Scientific Research Applications

7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride has a wide range of scientific research applications:

    Chemistry: In synthetic chemistry, it serves as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: In industrial applications, it can be used as a precursor for the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfur and nitrogen atoms within the spirocyclic structure can form specific interactions with active sites, influencing the compound’s biological activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways.

Comparison with Similar Compounds

When compared to similar compounds, 7lambda6-Thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride stands out due to its unique spirocyclic structure and the presence of both sulfur and nitrogen atoms. Similar compounds include:

    2-thia-7-azaspiro[4.5]decane 2,2-dioxide hydrochloride: This compound shares a similar spirocyclic framework but differs in the position and number of dioxide moieties.

    2-azaspiro[4.5]decane: Lacks the sulfur atom and dioxide moieties, resulting in different chemical properties and reactivity.

    Thia-azaspiro compounds: A broader class of compounds with varying positions of sulfur and nitrogen atoms within the spirocyclic structure.

The uniqueness of this compound lies in its specific arrangement of atoms, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C8H16ClNO2S

Molecular Weight

225.74 g/mol

IUPAC Name

7λ6-thia-2-azaspiro[4.5]decane 7,7-dioxide;hydrochloride

InChI

InChI=1S/C8H15NO2S.ClH/c10-12(11)5-1-2-8(7-12)3-4-9-6-8;/h9H,1-7H2;1H

InChI Key

GVMVXMIQYGPOFI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)CS(=O)(=O)C1.Cl

Origin of Product

United States

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